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Compound Name: 4-Dehydroxy-5-hydroxy Ritonavir
CAS No.: 202816-62-4
Cat. No.: B137749
Get Quote
. J

Abstract & Scientific Context

The compound 4-Dehydroxy-5-hydroxy Ritonavir (often designated as Ritonavir Impurity F or
the 4-hydroxy isomer in pharmacopoeial contexts) represents a critical positional isomer of the
active pharmaceutical ingredient Ritonavir. Structurally, this impurity arises from the "swapping"
of the side-chain attachments relative to the central hydroxyl group of the chiral hexane
backbone.

In the standard Ritonavir molecule, the hydroxyl group is located at position 3 of the
(2S,3S,5S)-1,6-diphenylhexane backbone.[1][2][3] The Valine-Thiazole moiety is attached to
the distal amine (N5), while the Thiazole-Carbonate moiety is attached to the proximal amine
(N2).[1] In the 4-Dehydroxy-5-hydroxy isomer, this regiochemistry is reversed: the Valine-
Thiazole moiety is attached proximal to the hydroxyl group, and the Thiazole-Carbonate is
attached distally.[1]

This Application Note details a convergent, stereoselective synthesis of this reference
standard. Unlike the industrial route for Ritonavir, which optimizes for the 3-hydroxy congener,
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this protocol utilizes a differentially protected diamino-alcohol core to enforce the "reverse"
regioselectivity required for the impurity standard.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane
core.[1][4][5] To achieve the specific regiochemistry of the impurity, we must distinguish
between the amine proximal to the hydroxyl (N2) and the amine distal to the hydroxyl (N5).[1]

» Target Molecule: 4-Dehydroxy-5-hydroxy Ritonavir[1]

o Key Intermediate:(2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-
diphenylhexane (Compound 1).[1]

o Strategic Divergence:
o Standard Ritonavir: N2 (Proximal)

Carbamate Side Chain; N5 (Distal)
Valine Side Chain.[1]

o Target Impurity: N2 (Proximal)

Valine Side Chain; N5 (Distal)

Carbamate Side Chain.[1]

Pathway Visualization
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Caption: Divergent synthesis pathway distinguishing the Target Impurity from the Standard API
based on regioselective amine coupling.

Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]1[8][9][10]

e Core (Cpd 1): (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-
diphenylhexane.[1]

Side Chain A (Cpd 2): N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyllaminocarbonyl]-L-
valine.[1][6]

Side Chain B (Cpd 3): (5-Thiazolyl)methyl-(4-nitrophenyl)carbonate.[1][5]

Coupling Agents: EDC-HCI, HOBt, Diisopropylethylamine (DIPEA).[1]

Solvents: DMF (Anhydrous), Ethyl Acetate, Dichloromethane (DCM), TFA.[1]

Step 1: Proximal Coupling (Valine Attachment)

Objective: Attach the Valine-Thiazole moiety to the N2 amine (proximal to the hydroxyl).[1]

Preparation: Charge a reaction vessel with Side Chain A (1.1 eq) and dissolve in anhydrous
DMF (10 volumes).

» Activation: Add HOBt (1.2 eq) and EDC-HCI (1.2 eq) at 0°C. Stir for 30 minutes to form the
active ester.

e Coupling: Add Core Compound 1 (1.0 eq) and DIPEA (2.5 eq).[1]

» Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.
Monitor by HPLC for the consumption of the amine.

o Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO3, water, and brine.[1]
Dry over Na2S0O4 and concentrate under vacuum.

 Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
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o Result:Intermediate A (Boc-protected Distal amine, Valine-acylated Proximal amine).[1]

Step 2: Distal Deprotection

Objective: Remove the Boc protecting group from the N5 amine (distal to hydroxyl) to allow for

the second coupling.[1]

Dissolution: Dissolve Intermediate A in DCM (5 volumes).
Acidolysis: Add Trifluoroacetic acid (TFA) (2 volumes) dropwise at 0°C.

Reaction: Stir at room temperature for 2 hours. Monitor by TLC/MS for complete Boc
removal (

mass shift).[1]

Neutralization: Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM
and wash with saturated NaHCO3 solution until the aqueous layer is pH 8.

Isolation: Dry the organic layer (Na2S04) and concentrate to yield Intermediate B (Free
Distal Amine) as a white foam.[1] Use immediately in the next step to avoid degradation.

Step 3: Distal Coupling (Carbonate Attachment)

Objective: Attach the Thiazole-Carbonate moiety to the N5 amine.[1]

Reaction Setup: Dissolve Intermediate B (1.0 eq) in anhydrous DMF.

Reagent Addition: Add Side Chain B (Mixed Carbonate) (1.1 eq). Note: This reagent is
already activated (p-nitrophenyl ester), so no EDC/HOB is required.[1]

Base Addition: Add DIPEA (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to accelerate
the reaction.

Conditions: Stir at 40°C for 4—6 hours. The reaction turns yellow due to the release of p-
nitrophenol.

Work-up: Dilute with Ethyl Acetate. Wash extensively with 1M NaOH (cold) to remove the p-
nitrophenol byproduct (crucial for color removal).[1] Wash with water and brine.[1]
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» Final Purification: Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18,
Acetonitrile/Water + 0.1% Formic Acid).

Analytical Characterization & Validation

To certify the reference standard, you must distinguish it from the API (Ritonavir).[1] The Mass
Spectrometry (MS) parent ion will be identical (

), so NMR is the primary discrimination tool.[1]

Ritonavir 4-Dehydroxy-5- . ] ]
Parameter ) Diagnostic Logic
(Standard) hydroxy (Impurity)
OH at C3; Valine at OH at C4; Valine at o ]
Structure Regioisomerism
N5 N2
1H NMR (OH) H-bonding
5.10 ppm (approx) 4.8 -4.9 ppm environment changes
o ] ) ] Proximity to OH
1H NMR (Val-NH) Doublet, distinct shift Shifted downfield )
affects Val-NH shift
; : Polarity difference due
Retention Time
HPLC RT ; :
0.5-2.0 min shift to H-bond network
Fragment A (Thiazole- Fragmentation near
MS/MS Frag. Fragment A + OH loss i
Val) OH is altered

Validation Check: Run a co-injection of the synthesized standard with an authentic sample of
Ritonavir. The two peaks must be baseline resolved. If they co-elute, the synthesis may have
inadvertently produced the standard isomer (check starting material chirality and protecting
group strategy).[1]

Storage and Stability

e Format: Lyophilized white powder.[1]

o Storage: -20°C, desiccated.
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« Stability: Sensitive to carbamate hydrolysis at pH > 8.[1] Avoid prolonged exposure to basic
solvents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Targeted Synthesis of 4-Dehydroxy-5-
hydroxy Ritonavir (Impurity F)[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137749/docs#application-note-targeted-synthesis-of-
4-dehydroxy-5-hydroxy-ritonavir-impurity-f-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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